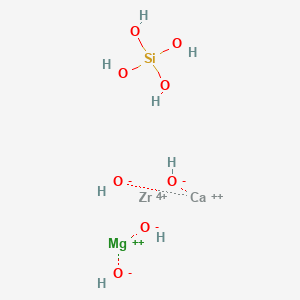
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide is a complex compound that combines elements from different groups of the periodic table. This compound is known for its unique properties and potential applications in various fields, including materials science, chemistry, and medicine. The combination of calcium, magnesium, silicic acid, and zirconium(4+) creates a compound with interesting chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide can be achieved through various synthetic routes. One common method involves the sol-gel process, where tetraethyl orthosilicate and calcium/magnesium nitrates are used as sources of cations. These are subjected to gelation, calcination at 600°C, and thermal treatments at different temperatures (800, 1000, and 1300°C) to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature fusion of zircon and calcium/magnesium oxides. The mixture is heated to around 1200°C, leading to the disintegration of zircon and the formation of zirconia and calcium magnesium silicate .
Chemical Reactions Analysis
Types of Reactions: Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide undergoes various chemical reactions, including neutralization, oxidation, and substitution reactions. For example, the reaction of calcium hydroxide with magnesium hydroxide and silicic acid zirconium salt results in the formation of magnesium calcium hydroxide .
Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium hydroxide, magnesium hydroxide, and silicic acid. The reactions typically occur under neutral or slightly alkaline conditions, and the major products formed include magnesium calcium hydroxide and other silicate-based compounds.
Scientific Research Applications
Calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide has numerous applications in scientific research. In materials science, it is used to develop advanced ceramics and nanomaterials with enhanced mechanical properties and biocompatibility . In medicine, zirconium-based compounds are explored for their potential in drug delivery systems and dental applications due to their biocompatibility and stability . Additionally, this compound is studied for its potential use in environmental applications, such as water purification and catalysis .
Mechanism of Action
The mechanism of action of calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide involves its interaction with various molecular targets and pathways. For instance, zirconium silicates are known to selectively capture potassium ions by mimicking the actions of physiological potassium channels . This property makes them useful in medical applications, such as treating hyperkalemia by binding excess potassium ions in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide include other silicate-based materials, such as calcium silicate, magnesium silicate, and zirconium silicate . These compounds share some common properties, such as biocompatibility and stability, but differ in their specific applications and chemical behavior.
Uniqueness: The presence of zirconium(4+) enhances its stability and biocompatibility, making it suitable for advanced biomedical applications . Additionally, the combination of calcium and magnesium contributes to its mechanical strength and bioactivity, making it a promising material for tissue engineering and regenerative medicine .
Properties
Molecular Formula |
CaH8MgO8SiZr+4 |
|---|---|
Molecular Weight |
319.75 g/mol |
IUPAC Name |
calcium;magnesium;silicic acid;zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/Ca.Mg.H4O4Si.4H2O.Zr/c;;1-5(2,3)4;;;;;/h;;1-4H;4*1H2;/q2*+2;;;;;;+4/p-4 |
InChI Key |
VURXVPMAMVXQOY-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].O[Si](O)(O)O.[Mg+2].[Ca+2].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


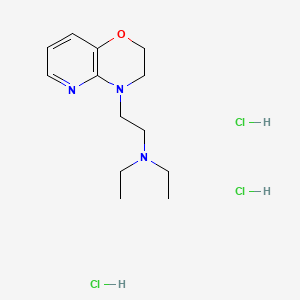

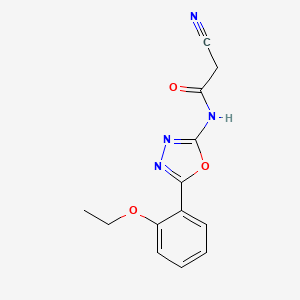
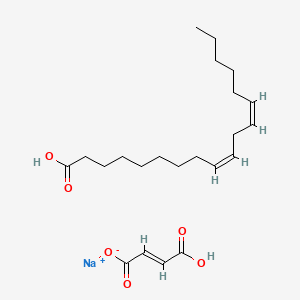
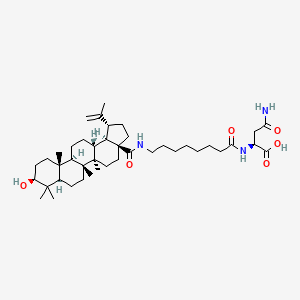
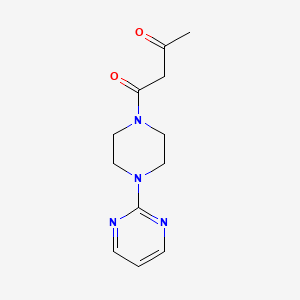
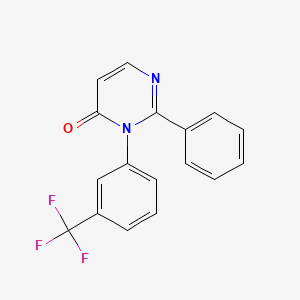


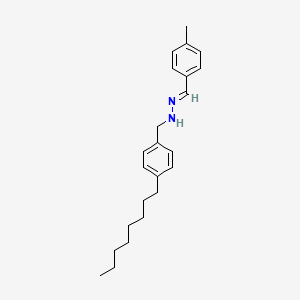
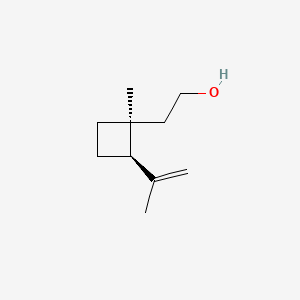
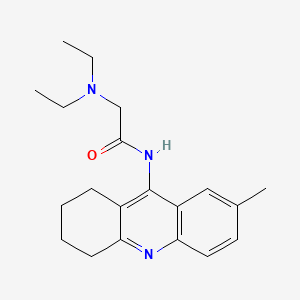

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
